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molecular formula C11H13NO2 B162933 5-Methoxytryptophol CAS No. 712-09-4

5-Methoxytryptophol

Cat. No. B162933
M. Wt: 191.23 g/mol
InChI Key: QLWKTGDEPLRFAT-UHFFFAOYSA-N
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Patent
US05703070

Procedure details

A solution of 15 g of (5-methoxyindol-3-yl)acetic acid (0.073 mol) in 100 ml of tetrahydrofuran is added to a suspension of 2.1 g (0.219 mol) of lithium aluminum hydride in 100 ml of ethyl ether and the reaction mixture is brought to reflux for 6 hours. The reaction mixture is then hydrolyzed with 80 ml of a saturated aqueous magnesium sulfate solution. The whole mixture is filtered through celite and the solvents are evaporated under vacuum. The residue is taken up in a small amount of water and extracted a number of times with dichloromethane. The product is obtained after evaporation of the solvant.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][C:13](O)=[O:14].[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][CH2:13][OH:14] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)CC(=O)O
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The whole mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted a number of times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The product is obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvant

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(=CNC2=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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